molecular formula C22H22N2O4S B2896282 2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid CAS No. 305373-00-6

2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid

Cat. No.: B2896282
CAS No.: 305373-00-6
M. Wt: 410.49
InChI Key: STOWRYGXJGGBRU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be confirmed by 1H NMR, 13C NMR, and MS . The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen .


Chemical Reactions Analysis

The compound is involved in several step reactions of substitution, click reaction, and addition reaction . Some of the compounds synthesized from it are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .

Scientific Research Applications

Herbicidal Activity and Synthesis

Compounds with structures similar to the target molecule, particularly those featuring aryl-formyl piperidinone derivatives, have been designed, synthesized, and evaluated for their herbicidal activity. For instance, a series of substituted aryl-formyl piperidinone derivatives demonstrated significant herbicidal activity, with one compound showcasing a particularly effective IC50 value, indicating potential as a lead compound for the development of green herbicidal agents (Fu et al., 2021).

Insecticidal Properties

Another study explored the insecticidal properties of compounds isolated from Piper spp., including derivatives that resemble parts of the structure of the target compound. These studies show that specific synthesized amides exhibit toxicity towards certain insect species, suggesting a potential route for developing new insecticidal compounds (Nair et al., 1986).

Antidepressant Metabolism

The metabolism of Lu AA21004, a novel antidepressant, into various metabolites including a compound structurally similar to the target molecule, has been studied, revealing the involvement of cytochrome P450 and other enzymes. These insights into the metabolic pathways can inform drug development and optimization strategies (Hvenegaard et al., 2012).

Organotin(IV) Complexes for Biological Applications

Organotin(IV) complexes derived from structural analogs of the target compound have been synthesized and characterized, demonstrating potential applications in biology due to their activity against various bacteria and fungi. These findings suggest avenues for the development of new antimicrobial agents (Shahid et al., 2005).

Lanthanide-based Coordination Polymers

Derivatives of similar structures have been used to support lanthanide coordination compounds, demonstrating intriguing photophysical properties. Such studies hint at applications in materials science, particularly in the development of materials with specific optical properties (Sivakumar et al., 2011).

Properties

IUPAC Name

2-[2,5-dioxo-1-(4-piperidin-1-ylphenyl)pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-20-14-19(29-18-7-3-2-6-17(18)22(27)28)21(26)24(20)16-10-8-15(9-11-16)23-12-4-1-5-13-23/h2-3,6-11,19H,1,4-5,12-14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOWRYGXJGGBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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